3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Overview
Description
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research. It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl . Its molecular weight is 258.70 .Physical And Chemical Properties Analysis
The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl, and its molecular weight is 258.70 .Scientific Research Applications
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Urease Inhibition
- Field: Medicinal and Pharmaceutical Chemistry
- Application: This compound has been synthesized and investigated for its potential as a urease inhibitor . Urease is a nickel-dependent enzyme found in various life forms, which catalyzes the breakdown of urea into ammonia and carbamate .
- Method: Derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and investigated for urease inhibition by in vitro inhibition assays .
- Results: The results showed that certain derivatives are active inhibitors, having IC50 values lower than the standard thiourea . These compounds also exhibited good biocompatibility in human blood cells .
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Kinase Inhibition
- Field: Biochemical Research
- Application: Although not the intended target, this compound showed significant activity on the kinase p70S6Kβ .
- Method: The compound was tested for its inhibitory potency on the intended target kinase, MPS1 .
- Results: The compound did not show the expected inhibitory potency on MPS1, but it did show significant activity on the kinase p70S6Kβ .
- Proteomics Research
- Field: Biochemistry
- Application: This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method: The specific methods of application in proteomics research can vary widely, but typically involve the use of this compound in various biochemical assays and experiments .
- Results: The outcomes of these studies can also vary widely, depending on the specific research goals .
properties
IUPAC Name |
3-methyl-1-(3-nitropyridin-2-yl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10;/h2-4,8,11H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFYEACRZEIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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